2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-4-3-5-8-9-7(2)10-11(6)8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSSRRPKNMRQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=NN12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268062 | |
| Record name | 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-28-6 | |
| Record name | 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Preparation of Isotopically Labeled Derivatives (e.g., Deuteration)
The synthesis of isotopically labeled derivatives of 2,5-Dimethyl researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine, particularly deuterated analogues, is crucial for various research applications, including metabolic studies and as internal standards in analytical chemistry. Research has led to effective methods for incorporating deuterium (B1214612) into the researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine core.
A notable and efficient strategy involves the α-H/D exchange of 1-aminopyridinium cations in a basic deuterium oxide (D₂O) medium, which is then followed by a 1,3-cycloaddition reaction. researchgate.net This method has been successfully applied to produce 7-deutero- researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine derivatives with a high degree of deuterium incorporation and regioselectivity. researchgate.net
The general approach begins with the deuteration of a substituted 1-aminopyridinium salt. For instance, 1-amino-4-methylpyridinium mesitylenesulfonate can be treated with potassium carbonate (K₂CO₃) in D₂O. This step facilitates the exchange of the proton at the 7-position of the resulting triazolopyridine ring for a deuterium atom. The subsequent reaction of the deuterated intermediate with a nitrile, in the presence of an oxidizing agent like chloranil, leads to the formation of the final deuterated researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine. researchgate.net
Furthermore, this methodology has been extended to introduce deuterium at other positions. For example, a derivative with deuterium at both the 7-position and on a methyl group at the 2-position (2-CD₃-7-D- researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine) has been synthesized, demonstrating the versatility of this approach for preparing multiply-labeled compounds. researchgate.net The degree of deuterium incorporation is typically confirmed through techniques such as ¹H NMR and mass spectrometry, which show a reduction in the intensity of the corresponding proton signals and an increase in the molecular ion mass, respectively. researchgate.net
Below is a data table summarizing the key aspects of the synthesis of a deuterated derivative.
Interactive Data Table: Synthesis of 7-Deutero-2,5-dimethyl researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine
| Parameter | Details |
| Starting Material | 1-Amino-4,6-dimethylpyridinium mesitylenesulfonate |
| Deuterating Agent | Deuterium oxide (D₂O) |
| Base | Potassium carbonate (K₂CO₃) |
| Cyclization Partner | Acetonitrile (B52724) (CH₃CN) |
| Oxidizing Agent | Chloranil |
| Key Steps | 1. H/D exchange of the pyridinium (B92312) salt in D₂O with K₂CO₃.2. 1,3-Cycloaddition with acetonitrile.3. Oxidative aromatization with chloranil. |
| Product | 7-Deutero-2,5-dimethyl researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine |
| Deuterium Incorporation | High |
Reactivity and Chemical Transformations
Electrophilic and Nucleophilic Reactions of the Fused Ring System
The organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine system is characterized as a delocalized 10-π electron aromatic system. Generally, the five-membered triazole ring is considered electron-rich, while the six-membered pyridine (B92270) ring is electron-deficient. This electronic distribution dictates the preferred sites for electrophilic and nucleophilic attack. The fusion of the electron-donating triazole moiety to the pyridine ring modulates its reactivity compared to pyridine itself, but the pyridine part of the fused system remains the primary site for electrophilic attack. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated by strongly electron-withdrawing substituents.
The regioselectivity of substitution reactions on 2,5-Dimethyl organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine is directed by several factors: the inherent electronic properties of the fused rings, the bridgehead nitrogen atom, and the directing effects of the two methyl groups.
For nucleophilic substitution , the pyridine ring is generally the target. Such reactions typically require the presence of a good leaving group (e.g., a halogen) or activation by potent electron-withdrawing groups. In derivatives of the related organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine, nucleophilic substitution has been observed at positions 5 and 7 on bromo-substituted analogues. For highly activated systems, such as 6,8-dinitro organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridines, nucleophilic addition occurs readily at the C7 position to form stable 1,5-dihydro adducts.
While specific studies on 2,5-Dimethyl organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine are limited, the expected outcomes for common electrophilic substitution reactions can be inferred from studies on analogous fused heterocyclic systems. For instance, electrophilic substitution on pyrazolotriazolopyrimidines, a related fused system, has been shown to proceed on the six-membered ring. Typical reactions would include nitration, halogenation, and sulfonation, likely requiring forcing conditions due to the deactivating effect of the fused triazole ring.
| Reaction | Reagent | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2,5-Dimethyl-6-nitro organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine and 2,5-Dimethyl-8-nitro organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine |
| Bromination | Br₂ / Acetic Acid | 6-Bromo-2,5-dimethyl organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine and 8-Bromo-2,5-dimethyl organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine |
| Iodination | ICl / Acetic Acid | 6-Iodo-2,5-dimethyl organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine and 8-Iodo-2,5-dimethyl organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine |
Nucleophilic aromatic substitution (SNAr) on the 2,5-Dimethyl organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine core is challenging without appropriate activation. The reaction typically proceeds via an addition-elimination mechanism and requires a leaving group at an electron-deficient position.
In the absence of strong electron-withdrawing groups, direct nucleophilic substitution of a hydride ion is not feasible. However, if a halogen atom were present at the C5, C6, C7, or C8 positions, nucleophilic displacement would be possible. For example, the reaction of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines proceeds via a tandem SNAr/Boulton-Katritzky rearrangement to form the organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine skeleton. In highly electrophilic systems, such as those bearing multiple nitro groups, stable adducts with C-nucleophiles like indoles and 1,3-dicarbonyl compounds can be formed even in the absence of a base. organic-chemistry.org These reactions typically result in the formation of 1,5-dihydro organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine derivatives. organic-chemistry.org
Cycloaddition and Rearrangement Reactions
The fused triazolopyridine ring system can participate in various cycloaddition and rearrangement reactions, often leading to the formation of more complex heterocyclic structures.
The reaction of triazolopyridines and their derivatives with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is often complex and can yield a variety of products depending on the specific isomer and reaction conditions. These reactions can involve cycloadditions, rearrangements, and ring-opening processes.
For the related organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine system, reactions with acetylenic esters can proceed through a 1,3-dipolar cycloaddition mechanism, where the triazolopyridine acts as a 1,3-dipole, leading to pyridyl pyrazoles after ring opening and loss of nitrogen. In other cases, ylides derived from triazolopyridinium salts react with DMAD to produce pyrroleninylpyrazolo[1,5-a]pyridines through a remarkable rearrangement. Reactions involving the isomeric 1,2,4-triazolo[4,3-a]pyridine with DMAD have also been shown to produce pyrimidones and pyrazoles via complex mechanisms that include a organic-chemistry.orgnih.gov CN shift. mdpi.com
| Reactant Class | Acetylenic Ester | Potential Product Type(s) |
|---|---|---|
| organic-chemistry.orgnih.govmdpi.comTriazolo[1,5-a]pyridinium Ylides | Dimethyl Acetylenedicarboxylate (DMAD) | Pyrroleninylpyrazolo[1,5-a]pyridines |
| organic-chemistry.orgnih.govmdpi.comTriazolo[1,5-a]pyrimidinium Betaines (analogue) | Dimethyl Acetylenedicarboxylate (DMAD) | Pyridine derivatives |
| organic-chemistry.orgnih.govmdpi.comTriazolo[4,3-a]pyridine (isomer) | Dimethyl Acetylenedicarboxylate (DMAD) | Pyrimidones, Pyrazoles, 1:2 Adducts mdpi.com |
Intramolecular annulation is a key chemical transformation for the synthesis of the organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridine ring system itself. One of the most effective methods involves the oxidative N-N bond formation of N-(pyridin-2-yl)amidines. organic-chemistry.org For instance, N-(pyridin-2-yl)benzimidamides can be readily converted into 2-aryl- organic-chemistry.orgnih.govmdpi.comtriazolo[1,5-a]pyridines. organic-chemistry.org
This transformation is typically mediated by an oxidizing agent like (diacetoxyiodo)benzene (B116549) (PIFA), iodine/potassium iodide, or chloramine-T. organic-chemistry.org The process involves the intramolecular electrophilic attack of a nitrogen atom onto the other, followed by elimination to form the stable, aromatic fused triazole ring. This synthetic strategy highlights the inherent reactivity of the precursor molecules that leads to the formation of this specific heterocyclic scaffold. organic-chemistry.org
Ring-Chain Isomerization Phenomena
The tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridine ring system is closely related to its tandfonline.comrsc.orgrushim.rutriazolo[4,3-a]pyridine isomer. The conversion between these isomeric forms is a well-documented process known as the Dimroth rearrangement. This type of isomerization is characteristic of many fused N-heterocyclic systems and represents a significant ring-chain isomerization phenomenon.
The rearrangement typically proceeds from the kinetically favored [4,3-a] isomer to the thermodynamically more stable [1,5-a] isomer. This transformation is often facilitated by acidic or thermal conditions. For instance, the synthesis of 6,8-dinitro tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridines occurs through the cyclization of precursor hydrazones, which form the [4,3-a] intermediate that undergoes a spontaneous in situ Dimroth rearrangement to yield the final [1,5-a] product. The presence of electron-withdrawing groups, such as nitro groups, on the pyridine ring can facilitate this recyclization to such an extent that the [4,3-a] intermediate is not isolated.
In related heterocyclic systems like tandfonline.comrsc.orgrushim.rutriazolo[4,3-c]pyrimidines, the rearrangement to the [1,5-c] isomer is also well-established and can be catalyzed by acids or bases, or prompted by heat. The accepted mechanism for this acid-catalyzed transformation involves several key steps which can be extrapolated to the triazolopyridine system.
Postulated Mechanism Steps for Dimroth Rearrangement:
Protonation: The process initiates with the protonation of a nitrogen atom in the pyridine ring of the [4,3-a] isomer.
Ring Opening: This is followed by the cleavage of the N-N bond in the triazole ring, opening the five-membered ring to form a diazo intermediate.
Tautomerization/Rotation: The open-chain intermediate can undergo rotation around the C-N bond.
Ring Closure: A subsequent nucleophilic attack by the exocyclic amino group onto the pyridine ring results in the formation of the more stable, rearranged [1,5-a] fused ring system.
Deprotonation: The final step is the loss of a proton to yield the neutral [1,5-a] product.
The stability of the [1,5-a] isomer over the [4,3-a] isomer drives this transformation, making it a crucial consideration in the synthesis of substituted tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridines.
Metal-Catalyzed and Photochemical Reactivity
Hydrogenation and Reduction Reactions
The reduction of the tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridine core can be considered by targeting the pyridine ring. Catalytic hydrogenation of pyridine and its derivatives to the corresponding piperidine (B6355638) ring is a standard transformation, typically requiring catalysts like platinum, palladium, or rhodium under hydrogen pressure. For example, substituted pyridines can be hydrogenated using platinum(IV) oxide (PtO₂) as a catalyst in glacial acetic acid under 50-70 bar of hydrogen pressure to yield piperidine derivatives. While specific studies on 2,5-Dimethyl tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridine are not extensively documented, the hydrogenation of the related parent tandfonline.comrsc.orgasianpubs.orgtriazolo[1,5-a]pyridine over a palladium catalyst is known to produce the corresponding tetrahydrotriazolopyridine in high yield. This suggests that the pyridine portion of the 2,5-dimethyl derivative would likely undergo reduction under similar conditions to yield 2,5-dimethyl-4,5,6,7-tetrahydro tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridine.
Reduction with common chemical hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is less straightforward. Aromatic heterocyclic systems such as pyridine are generally resistant to reduction by these nucleophilic hydrides due to their aromatic stability and electron-rich nature. NaBH₄ is a mild reducing agent and typically does not reduce aromatic rings. LiAlH₄, a much stronger reducing agent, is also generally incapable of reducing isolated pyridine rings. Reduction of the pyridine ring with these reagents usually requires prior activation, for instance, by forming a pyridinium (B92312) salt, which makes the ring more susceptible to nucleophilic attack. In the absence of such activation, 2,5-Dimethyl tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridine is expected to be stable towards NaBH₄ and LiAlH₄ under standard conditions.
Reactions Involving Metal Catalysts and Ligand Properties
The tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridine scaffold possesses multiple nitrogen atoms with lone pairs of electrons, making it an effective ligand for coordination with metal ions. The nitrogen atoms at the N-3 and N-4 positions are common coordination sites. Depending on the metal center and reaction conditions, these compounds can act as monodentate or bidentate ligands. For example, a derivative of tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridine has been shown to exhibit a novel monodentate binding interaction with the HIF prolylhydroxylase domain-1 (PHD-1) enzyme, coordinating through the N-1 atom. This highlights the versatility of the nitrogen atoms in the ring system for forming coordinate bonds.
While the primary focus is on the reactivity of the formed heterocycle, it is noteworthy that metal catalysts are integral to many modern syntheses of the tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridine core itself. These synthetic methods underscore the interaction of the precursor molecules with metal centers.
| Catalyst | Reaction Type | Reference |
|---|---|---|
| Copper(I) Bromide (CuBr) | Consecutive addition–oxidative cyclization | organic-chemistry.orgmdpi.com |
| Copper Acetate | [3 + 2] cycloaddition | mdpi.com |
| Palladium Acetate (Pd(OAc)₂) | C-N coupling followed by rearrangement | mdpi.com |
These synthetic examples demonstrate the role of transition metals like copper and palladium in facilitating the N-N and N-C bond formations required to construct the heterocyclic ring.
Photochemical Transformations
The direct photochemical reactivity of the tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridine ring system is not extensively described in the scientific literature. Research in the photochemistry of related triazolopyridines has often focused on derivatives such as triazolopyridinium ylides, particularly of the tandfonline.comrsc.orgasianpubs.orgtriazolo[1,5-a]pyridine isomer. In these studies, irradiation of the ylides can lead to different products compared to thermal reactions, sometimes resulting in the cleavage of the N⁺–C⁻ ylide bond to regenerate the parent triazolopyridine.
Other photochemical studies have focused on the synthesis of 1,2,4-triazole (B32235) rings via multicomponent reactions initiated by photoexcitation, rather than the transformation of a pre-formed fused triazolopyridine system. For example, a photochemical reaction between acceptor-only diazoalkanes and azodicarboxylates can produce a triplet species that ultimately leads to the formation of a 1,2,4-triazole. This, however, does not describe the reactivity of a stable aromatic system like 2,5-Dimethyl tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridine upon irradiation. Without specific studies, the photochemical transformations of this compound remain an area requiring further investigation.
Reaction Mechanism Elucidation
Understanding the mechanisms of the reactions that tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridines undergo is key to controlling their transformations. The most thoroughly studied mechanistic aspect of this family of compounds is the Dimroth rearrangement (as detailed in Section 3.2.3). The proposed mechanism involves a sequence of protonation, reversible ring-opening to a vinyl-diazo intermediate, conformational change, and subsequent ring-closure. This pathway explains the conversion of the less stable [4,3-a] isomer to the thermodynamically preferred [1,5-a] product.
Mechanisms have also been elucidated for the synthesis of the tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridine skeleton. For example, a catalyst-free synthesis from enaminonitriles and benzohydrazides is proposed to proceed via the following pathway:
Transamidation: The initial step is a reaction between the enaminonitrile and the benzohydrazide (B10538), resulting in an intermediate with the elimination of dimethylamine.
Nucleophilic Addition: The lone pair of electrons on a nitrogen atom then attacks the nitrile group intramolecularly.
Condensation: This is followed by a condensation reaction with the carbonyl group.
Dehydration: The final step is the elimination of a water molecule to form the aromatic tandfonline.comrsc.orgrushim.rutriazolo[1,5-a]pyridine ring system.
These mechanistic insights are crucial for optimizing reaction conditions and expanding the synthetic utility of these valuable heterocyclic compounds.
Structural Elucidation and Spectroscopic Characterization Methodologies
Advanced NMR Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For complex heterocyclic structures, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. researchgate.net
¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide fundamental information about the number and chemical environment of hydrogen and carbon atoms in a molecule. In 2,5-Dimethyl rsc.orgmdpi.combldpharm.comtriazolo[1,5-a]pyridine, one would expect to see distinct signals corresponding to the two methyl groups and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these nuclei are highly sensitive to their local electronic environment, influenced by the nitrogen atoms in the fused ring system. lookchem.com
For the parent rsc.orgmdpi.combldpharm.comtriazolo[1,5-a]pyrimidine system, which is isoelectronic with purines, studies have indicated a degree of aromatic character that influences the proton chemical shifts. nih.gov For 2,5-Dimethyl rsc.orgmdpi.combldpharm.comtriazolo[1,5-a]pyridine, the expected ¹H NMR signals would include two singlets for the non-equivalent methyl groups at the C2 and C5 positions, and a set of coupled signals (doublets and triplets) for the protons at the C6, C7, and C8 positions of the pyridine ring.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the two methyl carbons and the seven carbons of the bicyclic core. The chemical shifts of the carbons attached to nitrogen or in the vicinity of the electron-withdrawing triazolo moiety would appear at characteristic downfield positions.
¹⁵N NMR, although less common, provides direct insight into the electronic environment of the nitrogen atoms. For this compound, it would show distinct signals for the three different nitrogen atoms in the triazolo ring and the bridgehead nitrogen, confirming the fused heterocyclic structure.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 2,5-Dimethyl rsc.orgmdpi.combldpharm.comtriazolo[1,5-a]pyridine (Note: This table is illustrative, based on general principles, as specific experimental data is not available in the searched literature.)
| ¹H NMR | Assignment | Multiplicity | Chemical Shift (ppm) |
| H-6 | Pyridine CH | Doublet | Predicted value |
| H-7 | Pyridine CH | Triplet | Predicted value |
| H-8 | Pyridine CH | Doublet | Predicted value |
| CH₃-5 | Methyl | Singlet | Predicted value |
| CH₃-2 | Methyl | Singlet | Predicted value |
| ¹³C NMR | Assignment | Chemical Shift (ppm) | |
| C-2 | Triazole C | Predicted value | |
| C-5 | Pyridine C | Predicted value | |
| C-6 | Pyridine C | Predicted value | |
| C-7 | Pyridine C | Predicted value | |
| C-8 | Pyridine C | Predicted value | |
| C-8a | Bridgehead C | Predicted value | |
| C-3a | Bridgehead C | Predicted value | |
| CH₃-5 | Methyl C | Predicted value | |
| CH₃-2 | Methyl C | Predicted value |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. Techniques like Heteronuclear Single Quantum Coherence (HSQC), also known as Heteronuclear Multiple Quantum Coherence (HMQC), are used to establish direct one-bond correlations between protons and the carbons they are attached to. mdpi.com
In an HSQC/HMQC spectrum of 2,5-Dimethyl rsc.orgmdpi.combldpharm.comtriazolo[1,5-a]pyridine, cross-peaks would connect the ¹H signals of the aromatic protons (H-6, H-7, H-8) and the methyl protons to their corresponding ¹³C signals. mdpi.com This provides an unambiguous assignment of which proton is attached to which carbon. For instance, the proton signal assigned to H-7 would show a correlation to the carbon signal assigned to C-7. Quaternary carbons, such as the bridgehead carbons (C-3a and C-8a) and the substituted C-2 and C-5, would be absent from the HSQC spectrum, which aids in their identification. researchgate.net
Other 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) couplings between protons and carbons, which is essential for piecing together the entire molecular skeleton and confirming the fusion of the triazole and pyridine rings.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For 2,5-Dimethyl rsc.orgmdpi.combldpharm.comtriazolo[1,5-a]pyridine (C₈H₉N₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. For example, in the analysis of various substituted triazolopyridines, HRMS is routinely used to confirm the successful synthesis of the target compound by verifying its elemental composition. rsc.orgmdpi.com The measured m/z value for the protonated molecule [M+H]⁺ would be expected to match the calculated value to within a very small tolerance (typically <5 ppm).
Table 2: HRMS Data for 2,5-Dimethyl rsc.orgmdpi.combldpharm.comtriazolo[1,5-a]pyridine
| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| C₈H₁₀N₃⁺ | 148.0869 | To be determined experimentally |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of 2,5-Dimethyl rsc.orgmdpi.combldpharm.comtriazolo[1,5-a]pyridine would display characteristic absorption bands that confirm its key structural features. The aromatic C-H stretching vibrations of the pyridine ring would typically appear above 3000 cm⁻¹. The spectrum would also show characteristic aromatic C=C and C=N stretching vibrations within the 1400-1650 cm⁻¹ region. The vibrations of the fused ring system are complex but provide a unique fingerprint for the compound. The C-H bending vibrations of the methyl groups would also be present at specific frequencies. While spectra for the specific target compound are not available, analyses of related pyridine and triazole structures show characteristic bands for C=N and aromatic ring vibrations.
Table 3: Expected FTIR Absorption Bands for 2,5-Dimethyl rsc.orgmdpi.combldpharm.comtriazolo[1,5-a]pyridine (Note: This table is illustrative, based on general principles, as specific experimental data is not available in the searched literature.)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H Stretch | Aromatic (Pyridine ring) |
| 2900-3000 | C-H Stretch | Aliphatic (Methyl groups) |
| 1400-1650 | C=C and C=N Stretch | Aromatic/Heterocyclic Rings |
| < 900 | C-H Bend (out-of-plane) | Aromatic (Pyridine ring) |
Based on a thorough review of available scientific literature, a detailed article focusing solely on the chemical compound “2,5-Dimethyl nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyridine” with the specific structural and spectroscopic data requested cannot be generated at this time.
To provide a scientifically accurate and authoritative article, it is imperative to rely on published, peer-reviewed data for the specific compound . Information on related but structurally different molecules, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine or other derivatives nih.govmdpi.com, cannot be substituted, as their spectroscopic and crystallographic properties would differ.
Therefore, in adherence with the instructions to provide thorough, informative, and scientifically accurate content based on diverse sources, the generation of the requested article is not possible without the foundational experimental data for “2,5-Dimethyl nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyridine.”
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful methods for analyzing the electronic structure and properties of molecules. nih.gov These calculations are pivotal in predicting the behavior of TP derivatives. For instance, DFT has been used to study the geometry, vibrational properties, and energetics of related nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine systems at the B3LYP/6-311++G(d,p) level of theory. researchgate.net Similarly, for nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridin-3-amine, molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G(2d,2p) approach. nih.gov
In a study focused on designing Thermally Activated Delayed Fluorescence (TADF) emitters, DFT and TD-DFT methods were employed to analyze eighteen different molecules based on the electron-accepting nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine unit. rsc.org This research highlights the power of computational methods in predicting key photophysical parameters before undertaking complex synthesis. rsc.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability.
For TP-based molecules designed for TADF applications, the HOMO-LUMO distribution is key. rsc.org In these donor-acceptor systems, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting TP core. rsc.org The degree of overlap between these orbitals directly influences the singlet-triplet energy gap (ΔE_ST). rsc.org
Weak Donors: Lead to significant HOMO-LUMO overlap and large ΔE_ST values. rsc.org
Strong Donors: Result in better HOMO-LUMO separation, enhanced charge transfer character, and smaller ΔE_ST values, which are desirable for TADF materials. rsc.org
In a study on related nih.govrsc.orgresearchgate.nettriazolo[4,3-c]quinazoline derivatives, the HOMO-LUMO energy gap was found to be slightly lower in nih.govrsc.orgresearchgate.nettriazolo[4,3-c]quinazolines (3.47–3.78 eV) compared to their [1,5-c] isomers (3.58–3.95 eV). mdpi.com The HOMO-LUMO transitions in these systems show a pronounced charge transfer from the electron-donating group to the triazoloquinazoline fragment. mdpi.com
Computational methods are routinely used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For a 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4, predicted shifts at the B3LYP/6-311++G(d,p) level showed excellent correlation with experimental data (R² = 99.58% for ¹³C and 98.33% for ¹H). nih.gov Such accurate predictions are invaluable for confirming molecular structures and assigning signals in complex spectra. rsc.org
Vibrational Frequencies: Theoretical calculations can simulate infrared (IR) and Raman spectra. The vibrational characteristics of the triazolo ring and the effects of substituents can be analyzed in detail. researchgate.net For 1,2,4-triazolo[4,3-a]pyridin-3-amine, DFT calculations were used to perform a complete assignment of all vibrational modes, aided by Total Energy Distribution (TED) analysis. nih.govmdpi.com
UV-Vis Spectra: TD-DFT calculations can predict electronic absorption spectra. nih.gov In a study of a triazole-based macrocycle, the experimental spectrum showing a broad absorption band at 250 nm was well-reproduced by TD-DFT calculations, which attributed the band to a HOMO-LUMO electronic transition. nih.gov For other triazolopyridines, the absorption spectra typically feature a strong, complex pattern in the 200–400 nm range, consistent with molecules containing coupled π-ring systems. nih.gov
DFT calculations are used to determine the optimized geometry, including bond lengths, bond angles, and dihedral angles. nih.gov In a study of 1,2,4-triazolo[4,3-a]pyridin-3-amine, X-ray diffraction revealed an almost planar conformation, with a small dihedral angle between the pyridine (B92270) and triazole rings (1.8-3.1°). nih.gov DFT calculations produced similar results, with minor differences attributed to the different physical states (gas phase for calculation vs. solid state for X-ray). nih.gov
For more complex derivatives, such as those with bulky substituents, computational analysis reveals significant conformational details. In a series of nih.govrsc.orgresearchgate.nettriazolo[4,3-c]quinazoline derivatives, calculations showed that the phenylene residues were highly twisted relative to the heterocyclic core (dihedral angles >36°), a result of steric hindrance. mdpi.com
Understanding the charge distribution within the nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine ring system is essential for predicting its reactivity and intermolecular interactions.
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule. wikipedia.org In a study of 1,2,4-triazolo[4,3-a]pyridin-3-amine, Mulliken charge analysis showed that the nitrogen atoms in the triazole ring had charge values of -0.279 and -0.281, while the bridging nitrogen atom common to both rings had a higher charge of -0.243. nih.gov Carbon atoms exhibited charges that depended on their position, with the carbon atom attached to an amino group having a significantly higher positive charge. nih.gov However, Mulliken analysis is known to be highly dependent on the basis set used in the calculation. wikipedia.orgstackexchange.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of charge distribution and bonding interactions. stackexchange.com It is considered more reliable than Mulliken analysis because it is less dependent on the basis set. stackexchange.comresearchgate.net NBO analysis has been used to investigate the stability of triazolopyridine derivatives by examining delocalization energies associated with intramolecular charge transfer. nih.gov
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridines.
By mapping potential energy surfaces and locating transition states, chemists can understand how a reaction proceeds and optimize conditions. Several synthetic routes to nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridines have been developed, including the oxidative cyclization of N-(pyrid-2-yl)benzimidamides and the reaction of enaminonitriles with benzohydrazides. organic-chemistry.orgmdpi.com
A plausible reaction pathway for the synthesis of nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions has been proposed. mdpi.com The proposed mechanism involves:
Transamidation: The initial reaction between the enaminonitrile and benzohydrazide (B10538) forms an intermediate A. mdpi.com
Nucleophilic Attack: The lone pair of a nitrogen atom attacks the nitrile group, leading to intermediate B. mdpi.com
Condensation: Subsequent condensation with the carbonyl group forms intermediate C. mdpi.com
Dehydration: The final elimination of a water molecule yields the nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine product. mdpi.com
Another important reaction is the Dimroth rearrangement, where nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyrimidines convert to the more stable nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine isomers, often under acidic conditions. nih.gov Computational studies can model the transition states and intermediates of such rearrangements, providing insight into the reaction kinetics and thermodynamics.
Compound Names
Thermodynamic and Kinetic Parameters of Reactions
Computational studies have been instrumental in determining the thermodynamic and kinetic parameters of reactions involving the nih.govacs.orgmdpi.comtriazolo[1,5-a]pyridine (TP) core. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools used to elucidate the photophysical properties of these compounds, which are critical for applications in materials science, such as thermally activated delayed fluorescence (TADF) emitters. rsc.org
Key parameters that are evaluated include the singlet-triplet energy gap (ΔEST), reorganization energies, and various rate constants. rsc.org For instance, in the design of TADF materials, a small ΔEST is desirable. Studies show that for molecules incorporating the TP unit, the ΔEST value is highly dependent on the nature of donor groups attached to the core and the linkage position. Molecules with moderate to strong donor groups often exhibit smaller ΔEST values due to enhanced separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
A plausible reaction mechanism for the synthesis of the nih.govacs.orgmdpi.comtriazolo[1,5-a]pyridine scaffold involves the initial transamidation of an enaminonitrile, followed by a nucleophilic attack of a nitrogen lone pair on the nitrile group, and subsequent condensation and elimination of water. mdpi.comnih.gov The kinetics of such reactions can be optimized by screening solvents and temperatures. mdpi.comnih.gov For example, one synthesis route found that using toluene (B28343) as a solvent at 120 °C produced a high yield of the desired product. mdpi.comnih.gov
Furthermore, the gas-phase enthalpy of formation for derivatives like 6,8-dinitro nih.govacs.orgmdpi.comtriazolo[1,5-a]pyridine has been calculated using high-level procedures such as G3B3, providing fundamental thermodynamic data on the stability of these energetic materials. researchgate.net
Below is a table summarizing key photophysical kinetic and energy parameters calculated for various nih.govacs.orgmdpi.comtriazolo[1,5-a]pyridine-based emitters, demonstrating the influence of molecular structure on these properties.
| Molecule Linkage | Donor Group | ΔEST (eV) | kr (s⁻¹) | kISC (s⁻¹) | krISC (s⁻¹) |
| meta | DMAc | 0.06 | 1.83 x 10⁷ | 3.32 x 10⁸ | 4.67 x 10⁸ |
| meta | PTZ | 0.08 | 1.95 x 10⁷ | 2.05 x 10⁸ | 1.63 x 10⁸ |
| meta | PXZ | 0.06 | 2.08 x 10⁷ | 3.65 x 10⁸ | 5.22 x 10⁸ |
| para | DMAc | 0.20 | 2.50 x 10⁷ | 3.51 x 10⁸ | 1.22 x 10⁵ |
| para | PTZ | 0.17 | 2.19 x 10⁷ | 2.22 x 10⁸ | 1.25 x 10⁶ |
| para | PXZ | 0.18 | 2.30 x 10⁷ | 2.97 x 10⁸ | 5.37 x 10⁵ |
Data derived from theoretical calculations on various donor-acceptor molecules featuring the nih.govacs.orgmdpi.comtriazolo[1,5-a]pyridine unit. rsc.org Abbreviations: DMAc (9,9-dimethyl-9,10-dihydroacridine), PTZ (Phenothiazine), PXZ (Phenoxazine), ΔEST (Singlet-triplet energy gap), kr (Radiative decay rate), kISC (Intersystem crossing rate), krISC (Reverse intersystem crossing rate).
Molecular Modeling and Docking Studies (focused on methodology and principles)
Molecular modeling and docking are computational techniques central to the study of nih.govacs.orgmdpi.comtriazolo[1,5-a]pyridine derivatives, particularly in the context of drug discovery. These in silico methods are used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. acs.org
The general methodology for a docking study begins with obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). acs.org The protein structure is then prepared for docking; this typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges. acs.org A "grid box" is then defined, which specifies the volume of the protein's active site where the docking algorithm will search for viable binding poses. acs.org
Software such as Autodock Vina is commonly used to perform the docking calculations, generating multiple possible binding conformations for each ligand. acs.org These conformations, or poses, are then scored based on their calculated binding energy, with lower binding energies typically indicating a more favorable interaction. acs.org The pose with the lowest binding energy is often selected for further analysis of the specific intermolecular interactions between the ligand and the protein's active site residues. acs.org
Predicting Molecular Interactions (e.g., Host-Guest Complexation, Target Binding)
A primary application of molecular docking is to predict how derivatives of 2,5-Dimethyl nih.govacs.orgmdpi.comtriazolo[1,5-a]pyridine will bind to a biological target. A notable example is the investigation of nih.govacs.orgmdpi.comtriazolo[1,5-a]pyridine derivatives as inverse agonists for the Retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a promising therapeutic target for autoimmune diseases. nih.govresearchgate.net
In these studies, the design of novel compounds is guided by the X-ray co-crystal structure of a known ligand bound to the RORγt ligand-binding domain (LBD). nih.govresearchgate.net Docking simulations predicted that the nitrogen atoms in the nih.govacs.orgmdpi.comtriazolo[1,5-a]pyridine ring were well-tolerated within the RORγt binding site. nih.gov These predictions were subsequently confirmed by the potent inhibitory activity of the synthesized compounds. nih.gov The modeling can reveal key binding interactions, such as hydrogen bonds, which are crucial for affinity and selectivity. For instance, analogues were shown to form hydrogen bonds with specific amino acid residues like Arg367, Leu287, and Phe378 in the RORγt active site. nih.gov
The table below details the predicted interactions for a potent RORγt inverse agonist containing the triazolopyridine scaffold.
| Interacting Residue | Interaction Type | Ligand Group Involved |
| Arg367 | Hydrogen Bond | Cyano group |
| Leu287 | Hydrogen Bond | Cyano group |
| Phe378 | Hydrogen Bond | Amide NH group |
| Ser404 | Hydrogen Bond | Fluorobenzene ring |
Data derived from the X-ray cocrystal structure of RORγt with compound 1a (PDB ID 6O3Z). nih.gov
Beyond target binding for drug design, the principles of molecular interaction also apply to host-guest complexation. The nitrogen atoms within the fused ring system of nih.govacs.orgmdpi.comtriazolo[1,5-a]pyridine and its isomers make them effective ligands for coordinating with metal ions. researchgate.net This chelating property has been exploited in the development of metal complexes with potential applications in medicinal and coordination chemistry. researchgate.netmdpi.com
Exploration of Biological Activities and Mechanisms Pre Clinical/molecular Focus
In vitro Target Engagement and Mechanistic Studies
RORγt inverse agonism
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine nucleus has been successfully utilized to develop potent inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor γt (RORγt). nih.govnih.gov RORγt is a critical transcription factor involved in the pathogenesis of autoimmune diseases like psoriasis through its regulation of pro-inflammatory cytokines such as IL-17A. nih.govresearchgate.net
In one study, researchers designed a series of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine derivatives based on the crystal structure of RORγt with a known ligand. nih.gov This effort led to the identification of analogue 3a (see table below), which demonstrated excellent inhibitory activity in a luciferase reporter gene assay with an IC50 value of 41 nM. This potency was comparable to the parent compound it was derived from, indicating that the nitrogen-containing nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine core was well-tolerated for inhibiting RORγt transcriptional activity. nih.gov All compounds were assessed for their inverse agonist activity in a luciferase reporter gene assay using HEK293T cells, as RORγt is known to be constitutively active. nih.gov Further optimization of this series focused on improving metabolic stability and led to derivative 5a , which also showed robust, dose-dependent inhibition of IL-17A production in human whole-blood assays. nih.govnih.gov
| Compound | Structure | RORγt Reporter Gene Assay IC50 (nM) | Reference |
|---|---|---|---|
| 3a | A nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine derivative with a piperazine (B1678402) core and cyclopentyl ring. | 41 | nih.gov |
| 5a | An optimized analogue of 3a with a substituted piperidine (B6355638) ring. | Potent RORγt inhibition | nih.govnih.gov |
PHD-1
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold has been investigated for its ability to inhibit the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme. mdpi.comnih.govfigshare.com A series of inhibitors based on a 4-{ nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile structure were identified and optimized. nih.gov X-ray crystallography studies of these compounds revealed a novel binding mode. The N1 atom of the triazole ring engages in a previously unreported monodentate coordination with the catalytic Fe²⁺ ion in the enzyme's active site. nih.gov Simultaneously, the benzonitrile (B105546) group of the inhibitor accepts a hydrogen bond from the side chain of residue Asn315. nih.gov This unique interaction mechanism provided a strong basis for the rational design of potent PHD-1 inhibitors with favorable physicochemical properties. nih.gov
JAK1 and JAK2
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine core is a recognized hinge-binding motif for designing inhibitors of the Janus kinase (JAK) family, particularly JAK1 and JAK2. mdpi.comnih.gov These intracellular tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors. nih.gov Dysregulation of this pathway is linked to various cancers and inflammatory disorders.
Several research programs have successfully developed potent inhibitors from this chemical class. One series of 2-amino- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridines was advanced from a high-throughput screening hit to a potent JAK2 inhibitor with demonstrated activity in a mouse xenograft model. nih.gov Another study focused on creating dual JAK/HDAC (histone deacetylase) inhibitors by merging the pharmacophoric features of known inhibitors. nih.gov This work produced compound 19 (4-(((5-(benzo[d] nih.govnih.govdioxol-5-yl)- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide), which was identified as a pan-HDAC and dual JAK1/2 inhibitor. nih.gov It displayed potent enzymatic inhibition and significant cytotoxicity against cancer cell lines. nih.gov
| Compound | Target(s) | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Compound 19 | JAK1 | 104 nM | nih.gov |
| Compound 19 | JAK2 | Submicromolar range | nih.gov |
| 2-Amino- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine series | JAK2 | Advanced to potent inhibitors | nih.gov |
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
The biological activity of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties for various targets.
For JAK2 inhibition , SAR studies revealed that substitution at the C2 nitrogen position of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine core was essential for achieving cellular potency. Further exploration showed that placing an aryl group at the C5 position was favorable for activity. nih.gov Specifically, in the development of dual JAK/HDAC inhibitors, various substitutions on this C5-phenyl ring were explored to understand their effect on both JAK and HDAC enzymes. nih.gov
In the context of RORγt inverse agonists , initial work established that the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine ring system itself was an effective replacement for other bulkier groups, successfully reducing lipophilicity while maintaining high potency (e.g., compound 3a , IC50 = 41 nM). nih.gov Subsequent optimization focused on replacing a metabolically unstable cyclopentyl ring and modifying a central piperazine core. nih.govnih.gov Replacing the piperazine with a piperidine and introducing an ether linkage led to novel analogues with retained potency and improved pharmacokinetic profiles. nih.gov
For PHD-1 inhibitors , optimization of the initial 4-{ nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile hit led to potent compounds with good physicochemical properties suitable for further development. nih.gov
The design of inhibitors based on the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold has been guided by structural biology and pharmacophore modeling.
For JAK inhibitors , the triazolopyridine core serves as an effective hinge-binding motif, anchoring the molecule in the ATP-binding pocket of the kinase. nih.gov The design of dual JAK/HDAC inhibitors was achieved by rationally merging the key pharmacophoric elements of both inhibitor types: the triazolopyridine for JAK binding, a zinc-binding group (hydroxamic acid) for HDAC inhibition, and a linker connecting the two. nih.gov Docking simulations confirmed that the resulting hybrid molecule could fit well into the active sites of both target proteins. nih.gov
In the development of RORγt inverse agonists , the design was based on an X-ray cocrystal structure of the target with a lead compound. nih.govnih.gov This structural information allowed for the strategic replacement of a lipophilic phenyl-thiazole group with the less lipophilic nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine ring, which was hypothesized to maintain key interactions within the ligand-binding domain. nih.gov
For PHD-1 inhibitors , the discovery of a novel monodentate binding interaction, where the triazole N1 atom coordinates with the active site Fe²⁺, became a central principle for inhibitor design. nih.gov This understanding of the key binding interactions allowed for the targeted optimization of the series. nih.gov
Based on a comprehensive review of the available scientific literature, there is no specific information detailing the biological activities and mechanisms of the compound 2,5-Dimethyl Current time information in Lycoming County, US.nih.govmdpi.comtriazolo[1,5-a]pyridine corresponding to the detailed outline provided.
The body of research on the Current time information in Lycoming County, US.nih.govmdpi.comtriazolo[1,5-a]pyridine and the closely related Current time information in Lycoming County, US.nih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffolds is extensive and covers the areas mentioned in the query, including:
Modulation of Cellular Pathways: Studies on various derivatives show activities such as inhibition of kinase pathways, dihydroorotate (B8406146) dehydrogenase, and microtubule dynamics. nih.govresearchgate.net
Interference with Protein-Protein Interactions: A significant number of analogues based on the triazolopyrimidine and pyridine (B92270) cores have been investigated as inhibitors of the influenza virus polymerase PA-PB1 protein-protein interaction. nih.govcardiff.ac.ukuochb.czmdpi.comnih.gov
Tubulin Polymerization Inhibition: Derivatives of Current time information in Lycoming County, US.nih.govmdpi.comtriazolo[1,5-a]pyrimidine have been designed and synthesized as tubulin polymerization inhibitors that interact with the colchicine (B1669291) binding site. mdpi.comnih.gov
Antimicrobial and Antifungal Activity: Numerous studies report the in vitro activity of various substituted triazolopyridines and triazolopyrimidines against a range of bacterial and fungal strains, including drug-resistant bacteria and plant pathogens. nih.govnih.govresearchgate.netekb.egnih.govnih.gov
Fungistatic Mechanisms: The fungistatic properties of related triazole-fused heterocyclic systems have also been explored. beilstein-journals.orgresearchgate.net
However, these studies consistently focus on derivatives with different and more complex substitution patterns, such as aryl, anilino, carboxamide, and thioether groups at various positions on the heterocyclic core. The specific compound 2,5-Dimethyl Current time information in Lycoming County, US.nih.govmdpi.comtriazolo[1,5-a]pyridine is not identified as the active agent in the retrieved scientific literature for the outlined biological activities.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict focus on "2,5-Dimethyl Current time information in Lycoming County, US.nih.govmdpi.comtriazolo[1,5-a]pyridine" as requested in the instructions. Fulfilling the request would require presenting data for different compounds as if it pertained to the specified molecule, which would be inaccurate.
Applications in Advanced Materials Science and Catalysis
Role as Ligands in Transition Metal Catalysis
The nitrogen-rich researchgate.netenamine.netnih.govtriazolo[1,5-a]pyridine ring system is an effective ligand for a variety of transition metals. The nitrogen atoms on the fused rings can act as electron donors, forming stable complexes that are foundational to the development of novel catalysts. The versatility of this scaffold allows it to act as a building block for creating metal complexes with tailored electronic and steric properties. mdpi.com
The researchgate.netenamine.netnih.govtriazolo[1,5-a]pyridine framework and its derivatives readily form coordination complexes with various transition metal ions. The specific mode of coordination can vary, leading to a diversity of structural motifs.
Copper(II) Complexes: Copper(II) has been shown to form complexes with derivatives of the researchgate.netenamine.netnih.govtriazolo[1,5-a]pyrimidine system, a closely related scaffold. nih.gov In many instances, the ligand coordinates to the copper center in a monodentate fashion through one of its nitrogen atoms. researchgate.net The presence of auxiliary ligands, such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, can influence the final coordination geometry, leading to structures like square pyramidal or octahedral complexes. nih.gov For example, complexes with the formula Cu(N-N)(dmtp)2(OH2)2·dmtp have been synthesized, where 'dmtp' is the related 5,7-dimethyl researchgate.netenamine.netnih.govtriazolo[1,5-a]pyrimidine. nih.gov Copper-catalyzed reactions are also employed in the synthesis of the triazolopyridine scaffold itself, highlighting the strong interaction between copper and this class of heterocycles. organic-chemistry.org
Platinum(II) Complexes: Platinum(II) is known to form complexes with related triazolopyrimidine ligands. A notable example involves a condensation reaction that produces a binuclear complex, [Pt2(μ-mtpo)4], where two platinum atoms are bridged by four ligands. acs.org This structure features a short Pt(II)···Pt(II) distance, suggesting a significant metal-metal interaction. acs.org Such arrangements are of interest for their unique electronic and photophysical properties.
Iron(II) Complexes: The coordination chemistry of related triazolopyridine isomers with iron(II) has been investigated. For instance, the ligand 3-(2-pyridyl)- researchgate.netenamine.netnih.govtriazolo[4,3-a]pyridine has been shown to form an iron(II) complex, [Fe(II)(L)2(NCS)2], which exhibits interesting magnetic properties, including spin crossover behavior. researchgate.net This demonstrates the ability of the triazolopyridine core to influence the electronic state of the central metal ion.
| Metal Ion | Example Complex Formula/Type | Key Structural Features | Reference |
| Copper(II) | Cu(N-N)(dmtp)2(OH2)2¹ | Mononuclear; Square pyramidal geometry; Ligand coordinates monodentately. | nih.gov |
| Platinum(II) | [Pt2(μ-mtpo)4]² | Binuclear; Bridging ligands; Short Pt-Pt distance suggesting metal-metal interaction. | acs.org |
| Iron(II) | [Fe(II)(L)2(NCS)2]³ | Mononuclear; Octahedral coordination; Exhibits spin crossover behavior. | researchgate.net |
| ¹ dmtp = 5,7-dimethyl researchgate.netenamine.netnih.govtriazolo[1,5-a]pyrimidine | |||
| ² mtpo = 4,7-H-5-methyl-7-oxo researchgate.netenamine.netnih.govtriazolo[1,5-a]pyrimidine anion | |||
| ³ L = 3-(2-pyridyl)- researchgate.netenamine.netnih.govtriazolo[4,3-a]pyridine |
The electronic and steric properties of the 2,5-dimethyl researchgate.netenamine.netnih.govtriazolo[1,5-a]pyridine ligand directly impact the performance of the resulting metal catalyst. By modifying the ligand, it is possible to tune the catalyst's activity and selectivity for specific chemical transformations.
Research into related researchgate.netenamine.netnih.govtriazolo[1,5-a]pyrimidine derivatives has led to the development of inhibitors for specific enzymes by carefully studying their structure-activity relationships. nih.gov This principle of targeted modification to achieve high selectivity is central to catalyst design. For instance, in the field of enzyme inhibition, derivatives of the researchgate.netenamine.netnih.govtriazolo[1,5-a]pyrimidine scaffold have been developed into potent and highly selective inhibitors of ENPP1, a key regulator in innate immunity. nih.gov Similarly, the researchgate.netenamine.netnih.govtriazolo[4,3-a]pyridine scaffold has been used to create highly selective inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), where the triazole nitrogen is crucial for binding to the enzyme's heme group. unito.it This demonstrates that the triazolopyridine core can confer high selectivity, a desirable trait for catalysts aimed at specific chemical bond formations or cleavages. While many studies focus on the synthesis of the triazolopyridine core using metal catalysts, the application of their complexes in catalysis is an area of ongoing development. mdpi.comresearchgate.net
Incorporation into Polymeric Architectures and Supramolecular Assemblies
The ability of 2,5-dimethyl researchgate.netenamine.netnih.govtriazolo[1,5-a]pyridine to act as a rigid linker and coordinating agent makes it an excellent candidate for constructing larger, well-defined structures such as polymers and supramolecular assemblies. mdpi.com
The researchgate.netenamine.netnih.govtriazolo[1,5-a]pyridine (TP) moiety has been successfully used as an electron-accepting building block to create bipolar host materials for use in phosphorescent organic light-emitting devices (PhOLEDs). nih.gov In one study, the TP unit was combined with a carbazole (B46965) donor to synthesize materials like 9,9'-(2-( researchgate.netenamine.netnih.govtriazolo[1,5-a]pyridin-2-yl)-1,3-phenylene)bis(9H-carbazole). nih.gov These materials exhibit excellent thermal stability and are capable of hosting red, green, and blue emitters, leading to high-performance OLEDs. nih.gov The rigid, planar structure and electron-withdrawing nature of the triazolopyridine core are key to the functionality of these materials. mdpi.com These characteristics make the scaffold a promising platform for developing new optical and electronic materials. mdpi.com
The presence of multiple nitrogen atoms allows the researchgate.netenamine.netnih.govtriazolo[1,5-a]pyridine ligand to bridge multiple metal centers, leading to the formation of polynuclear complexes. researchgate.net These structures can range from simple dinuclear species to extended one-dimensional or multi-dimensional coordination polymers. researchgate.netresearchgate.net For example, a related triazolopyrimidine derivative has been shown to form a one-dimensional copper(II) polymer where the ligand acts as a bridge between metal ions. rsc.org In these architectures, the ligand's N3 and N4 atoms are often involved in bridging the metal centers. The formation of such polynuclear assemblies can lead to materials with interesting magnetic or photoluminescent properties arising from the interactions between the connected metal ions. mdpi.comrsc.org
Application in Sensor Technology (Focus on Principles)
The inherent properties of the 2,5-dimethyl researchgate.netenamine.netnih.govtriazolo[1,5-a]pyridine scaffold, such as its ability to coordinate with metal ions and its conjugated π-electron system, make it a promising candidate for the development of chemical sensors. The fundamental principle involves a detectable change in the molecule's physical properties, most commonly fluorescence, upon binding to a target analyte.
The nitrogen atoms in the triazole and pyridine (B92270) rings can act as a binding site for metal ions. This interaction can perturb the electronic structure of the ligand, leading to a change in its absorption or emission spectrum. A common mechanism is fluorescence quenching, where the binding of a metal ion provides a non-radiative pathway for the excited state to decay, thus decreasing the fluorescence intensity. This principle has been demonstrated with related triazole-based chemosensors. For instance, a 7-azaindole-pyridine linked 1,2,3-triazole was designed as a fluorescent probe that showed high selectivity and sensitivity for Cr(III) and Ce(III) ions through a fluorescence quenching mechanism. researchgate.net The formation of a 1:1 complex between the probe and the metal ion was confirmed, and the detection limits were in the micromolar range. researchgate.net The high affinity and potential for selective binding make triazole-based systems like 2,5-dimethyl researchgate.netenamine.netnih.govtriazolo[1,5-a]pyridine attractive for creating sensitive and selective fluorescent probes for various ions. mdpi.com
Generation of Bipyridines and Related Scaffolds
The chemical scaffold of 2,5-Dimethyl thieme-connect.dechemimpex.commsesupplies.comtriazolo[1,5-a]pyridine serves as a foundational structure for the synthesis of more complex molecules, including bipyridines and related biaryl systems. These transformations are of significant interest in materials science and catalysis, where the photophysical and coordination properties of bipyridyl ligands are highly valued. The generation of such scaffolds from the triazolopyridine core is not a direct conversion but is typically achieved through a two-step process involving halogenation followed by a cross-coupling reaction.
The initial and critical step in this synthetic route is the introduction of a halogen atom, most commonly bromine, onto the pyridine ring of the thieme-connect.dechemimpex.commsesupplies.comtriazolo[1,5-a]pyridine system. This halogenation transforms the otherwise unreactive C-H bond into a reactive C-X (where X is a halogen) bond, which can then participate in various cross-coupling reactions. For instance, 8-Bromo thieme-connect.dechemimpex.commsesupplies.comtriazolo[1,5-a]pyridine is a known and accessible intermediate, indicating that bromination at the 8-position of the heterocyclic system is a feasible transformation. chemimpex.commsesupplies.com This brominated derivative then becomes a key building block for the subsequent construction of bipyridine scaffolds.
Once the halogenated triazolopyridine is obtained, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to form the C-C bond between the triazolopyridine and another aromatic ring, typically a pyridine moiety, to yield a bipyridine. mdpi.compreprints.org The Suzuki-Miyaura reaction is particularly advantageous due to its tolerance of a wide range of functional groups and its general effectiveness in forming C(sp²)–C(sp²) bonds. mdpi.com
Research has demonstrated the successful application of Suzuki-Miyaura cross-coupling on halogenated thieme-connect.dechemimpex.commsesupplies.comtriazolo[1,5-a]pyridine derivatives. nih.gov In a representative example, a bromo-substituted thieme-connect.dechemimpex.commsesupplies.comtriazolo[1,5-a]pyridine was reacted with a suitable boronic acid in the presence of a palladium catalyst to afford the coupled product in high yield. nih.gov This methodology can be adapted to generate bipyridine scaffolds by using a pyridine-based boronic acid or a related derivative as the coupling partner. The general conditions for such transformations are well-established for a variety of halogenated pyridines and other heteroaromatics. researchgate.netmdpi.comnih.gov
The following tables outline the generalized two-step process for the generation of bipyridines from a thieme-connect.dechemimpex.commsesupplies.comtriazolo[1,5-a]pyridine core and provide a specific example of a relevant Suzuki-Miyaura cross-coupling reaction.
Table 1: Generalized Two-Step Synthesis of Bipyridine Scaffolds
| Step | Reaction | Starting Material | Reagents | Product |
| 1 | Halogenation | thieme-connect.dechemimpex.commsesupplies.comTriazolo[1,5-a]pyridine derivative | Brominating agent (e.g., NBS, Br₂) | Halogenated thieme-connect.dechemimpex.commsesupplies.comtriazolo[1,5-a]pyridine |
| 2 | Suzuki-Miyaura Coupling | Halogenated thieme-connect.dechemimpex.commsesupplies.comtriazolo[1,5-a]pyridine | Pyridine boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | thieme-connect.dechemimpex.commsesupplies.comTriazolo[1,5-a]pyridinyl-pyridine |
Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction with a Halogenated thieme-connect.dechemimpex.commsesupplies.comtriazolo[1,5-a]pyridine Derivative. nih.gov
| Starting Material (Halogenated) | Coupling Partner | Catalyst | Base | Solvent | Product | Yield |
| 7-(4-bromophenyl)-2-(4-methoxyphenyl)- thieme-connect.dechemimpex.commsesupplies.comtriazolo[1,5-a]pyridine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol (B145695) | 7-(4'-methoxy-[1,1'-biphenyl]-4-yl)-2-(4-methoxyphenyl)- thieme-connect.dechemimpex.commsesupplies.comtriazolo[1,5-a]pyridine | 88% |
This synthetic strategy highlights the utility of 2,5-Dimethyl thieme-connect.dechemimpex.commsesupplies.comtriazolo[1,5-a]pyridine as a versatile precursor in advanced materials science. By first undergoing a halogenation reaction, it can be functionalized to participate in powerful C-C bond-forming reactions, thereby enabling the creation of complex bipyridine and related scaffolds with tailored electronic and structural properties for various catalytic and material applications.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Strategies
The synthesis of the researchgate.netlp.edu.ualpnu.uatriazolo[1,5-a]pyridine scaffold is evolving, with a strong emphasis on improving efficiency, reducing environmental impact, and adapting methods for high-throughput applications.
Modern synthetic chemistry prioritizes the development of environmentally benign processes. Research into the synthesis of researchgate.netlp.edu.ualpnu.uatriazolo[1,5-a]pyridines reflects this trend, with several innovative strategies emerging that minimize waste, avoid harsh reagents, and reduce energy consumption.
A notable advancement is the development of catalyst-free and additive-free methods. For instance, a sustainable synthesis has been established using microwave irradiation to react enaminonitriles and benzohydrazides in toluene (B28343). mdpi.comnih.gov This approach proceeds via a tandem reaction involving transamidation, nucleophilic addition, and condensation, yielding the final product in good to excellent yields with short reaction times. mdpi.com The primary byproduct of this reaction is water, highlighting its eco-friendly nature. mdpi.com
Other green strategies focus on replacing hazardous catalysts and solvents. An efficient and scalable method involves an I₂/KI-mediated oxidative N-N bond formation from readily available N-aryl amidines. organic-chemistry.orgresearchgate.net This reaction is considered environmentally benign. organic-chemistry.orgresearchgate.net Similarly, copper-catalyzed aerobic oxidative cyclization provides a route to these heterocycles under an atmosphere of air, using inexpensive and readily available starting materials. organic-chemistry.org The use of less toxic solvents like ethanol (B145695) and butanol has also been reported in tandem ring-opening/double ring-closing processes, which feature non-chromatographic product isolation. researchgate.net
Table 1: Comparison of Sustainable Synthetic Strategies for the researchgate.netlp.edu.ualpnu.uatriazolo[1,5-a]pyridine Scaffold
| Synthetic Strategy | Key Reagents/Conditions | Advantages |
|---|---|---|
| Microwave-Mediated Tandem Reaction | Enaminonitriles, Benzohydrazides, Microwave, Toluene | Catalyst-free, additive-free, short reaction times, high yields, water as a byproduct. mdpi.comnih.gov |
| I₂/KI-Mediated Oxidative Cyclization | N-Aryl Amidines, I₂/KI | Environmentally benign, scalable, efficient. organic-chemistry.orgresearchgate.net |
| Copper-Catalyzed Aerobic Oxidation | 2-Aminopyridines, Nitriles, CuBr, Air | Uses air as an oxidant, readily available and inexpensive catalyst. organic-chemistry.org |
| Tandem Ring-Opening/Ring-Closing | Chromone-containing acrylonitriles, Acid hydrazides | Use of low-toxicity solvents (ethanol, butanol), non-chromatographic isolation. researchgate.net |
The principles of flow chemistry are increasingly being applied to the synthesis of heterocyclic compounds to enhance control, safety, and scalability. Continuous flow processing, often coupled with microwave technology, allows for rapid optimization and production without the need for isolating intermediates. beilstein-journals.orgresearchgate.net The Bohlmann–Rahtz pyridine (B92270) synthesis, a related reaction, has been successfully adapted to a microwave flow reactor, demonstrating improved performance over traditional batch experiments. researchgate.net This approach enables the one-step synthesis of pyridines through a Michael addition and cyclodehydration cascade. beilstein-journals.org
These advancements in continuous flow processing set the stage for incorporating the synthesis of researchgate.netlp.edu.ualpnu.uatriazolo[1,5-a]pyridines into automated, multistep processes. beilstein-journals.org Such integration is highly desirable for creating chemical libraries for drug discovery and for the on-demand production of specific derivatives, marking a significant step towards more efficient and automated chemical manufacturing. researchgate.netmdpi.com
Exploration of New Biological Targets and Mechanisms
While initially explored for a set of biological activities, derivatives of the researchgate.netlp.edu.ualpnu.uatriazolo[1,5-a]pyridine scaffold are now being investigated against a diverse array of new molecular targets, opening up new therapeutic possibilities.
Recent research has identified these compounds as potent inverse agonists of the Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt). nih.govresearchgate.net RORγt is a key transcription factor in the pathogenesis of autoimmune diseases like psoriasis, making its inhibition a promising therapeutic strategy. nih.govresearchgate.net Another emerging area is their activity as inhibitors of Phosphodiesterase 4B (PDE4B), with certain derivatives showing promising bronchodilator effects relevant for respiratory diseases. nih.gov
In oncology, the scaffold is being explored for novel targets beyond established kinases. Derivatives are being designed as inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A), an epigenetic modifier implicated in cancer. researchgate.net Furthermore, they have been identified as class II inhibitors of the c-Met kinase, a receptor tyrosine kinase whose dysregulation is linked to tumorigenesis and metastasis. nih.gov
In the field of infectious diseases, research has expanded to new mechanisms. Notably, triazolopyrimidine analogues have shown potent activity against Mycobacterium tuberculosis by inhibiting the terminal cytochrome oxidase (QcrB), a critical component of the bacterium's energy metabolism. bohrium.com
Table 2: Emerging Biological Targets for researchgate.netlp.edu.ualpnu.uatriazolo[1,5-a]pyridine Derivatives
| Biological Target | Therapeutic Area | Example Derivative/Activity | Reference(s) |
|---|---|---|---|
| RORγt (Inverse Agonist) | Autoimmune Diseases (e.g., Psoriasis) | Compound 5a showed potent inhibition of IL-17A production. | nih.govresearchgate.net |
| Phosphodiesterase 4B (PDE4B) | Respiratory Diseases | Compound 7f exhibited significant bronchodilator activity (EC₅₀ = 18.6 µM). | nih.gov |
| Lysine Specific Demethylase 1 (LSD1/KDM1A) | Oncology | Proposed as a novel scaffold for new LSD1 inhibitors. | researchgate.net |
| c-Met Kinase (Class II Inhibitor) | Oncology | Compound 12e showed significant cytotoxicity against A549 cells and c-Met kinase inhibition (IC₅₀ = 0.090 µM). | nih.gov |
| Cytochrome QcrB | Infectious Diseases (Tuberculosis) | Analogues with a methyl furan (B31954) or thiophene (B33073) at the C-5 position showed MIC < 1 μM. | bohrium.com |
| Fatty Acid Binding Protein 4 (FABP4) | Metabolic Disease, Oncology | [¹²⁵I]-labeled derivatives developed as potential imaging agents. | nih.govescholarship.org |
Advancements in Materials Science Applications
The unique photophysical properties of the researchgate.netlp.edu.ualpnu.uatriazolo[1,5-a]pyridine core, characterized by a rigid, planar, and extended π-conjugated system, have positioned it as a valuable scaffold in materials science. mdpi.com These compounds are being explored for applications in advanced optical materials, particularly for organic light-emitting diodes (OLEDs). rsc.org
A key area of advancement is the design of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org By systematically modifying the scaffold with various donor groups and altering the linkage position, researchers can fine-tune the photophysical properties. Computational studies have shown that introducing moderate to strong donor groups can lead to a small energy gap between the singlet and triplet excited states (ΔEₛₜ), a crucial requirement for efficient TADF. rsc.org Molecules with these characteristics are ideal candidates for next-generation TADF emitters in high-performance OLED displays. rsc.org
Beyond OLEDs, the fused triazole structure is a promising platform for developing sensitive and selective fluorescent probes and sensors due to its high photoluminescence efficiency and good thermal stability. mdpi.com
Computational Design and Prediction for Novel Derivatives
Computational chemistry has become an indispensable tool in the rational design and optimization of novel researchgate.netlp.edu.ualpnu.uatriazolo[1,5-a]pyridine derivatives. A variety of in silico techniques are being employed to predict biological activity, understand structure-activity relationships (SAR), and guide synthetic efforts.
Molecular docking is widely used to predict the binding modes of these derivatives within the active sites of target proteins. For instance, docking studies have been crucial in explaining the PDE4B inhibitory activity of new analogues and correlating it with their observed bronchodilator effects. nih.gov Similarly, docking has helped in the design of c-Met inhibitors. nih.gov
More advanced computational approaches, including Quantitative Structure-Activity Relationship (QSAR) analysis and machine learning models, are being used to provide accurate insights into biological activities. nih.gov These methods were successfully employed to predict the α-glucosidase inhibitory activity of a series of triaryl- researchgate.netlp.edu.ualpnu.uatriazolo[1,5-a]pyridine-8-carbonitriles. nih.gov Density Functional Theory (DFT) calculations are also utilized to investigate the electronic properties, such as HOMO-LUMO energy gaps, which is particularly relevant for designing materials like TADF emitters. rsc.orgjchemrev.com These predictive models accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.govresearchgate.net
Table 3: Application of Computational Methods in researchgate.netlp.edu.ualpnu.uatriazolo[1,5-a]pyridine Research
| Computational Method | Application Area | Purpose | Reference(s) |
|---|---|---|---|
| Molecular Docking | Drug Design (PDE4B, c-Met inhibitors) | To predict binding modes and rationalize structure-activity relationships. | nih.govnih.gov |
| QSAR / Machine Learning | Drug Design (α-glucosidase inhibitors) | To predict biological activity and guide the design of potent inhibitors. | nih.gov |
| Molecular Dynamics Simulation | Drug Design | To provide insight into the biological interactions of synthesized compounds. | nih.gov |
| Density Functional Theory (DFT) | Materials Science, Drug Design | To calculate electronic properties (HOMO/LUMO) for designing TADF emitters and understanding molecular structures. | rsc.orgjchemrev.com |
Interdisciplinary Research with Other Fields
The future development of 2,5-Dimethyl researchgate.netlp.edu.ualpnu.uatriazolo[1,5-a]pyridine and its analogues is intrinsically linked to interdisciplinary research. The journey from a novel synthetic concept to a functional product requires collaboration across multiple scientific domains.
Medicinal Chemistry and Pharmacology: Synthetic chemists work alongside pharmacologists and biochemists to design, synthesize, and evaluate compounds for new biological targets like RORγt and LSD1. nih.govresearchgate.net
Chemistry and Materials Physics: The development of novel luminophores and TADF emitters for OLEDs represents a strong synergy between synthetic organic chemistry and applied physics. mdpi.comrsc.org
Computational and Experimental Chemistry: Computational chemists provide predictive models that guide experimentalists, accelerating the design-synthesize-test cycle and reducing the reliance on costly and time-consuming screening. nih.govresearchgate.net
Agricultural and Environmental Science: The search for novel agrochemicals and the development of sustainable synthetic routes highlight the intersection of heterocyclic chemistry with agricultural and green chemistry principles. nih.govnih.gov
Biochemistry and Diagnostic Imaging: The creation of radiolabeled derivatives, such as those targeting FABP4, for use as selective imaging agents demonstrates a powerful collaboration between chemistry, biochemistry, and nuclear medicine. nih.govescholarship.org
This collaborative approach ensures that the fundamental properties of the researchgate.netlp.edu.ualpnu.uatriazolo[1,5-a]pyridine scaffold are leveraged to address complex challenges in medicine, materials science, and beyond.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
